rac 4-(3-Aminobutyl)phenol-d6
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Overview
Description
Preparation Methods
The synthesis of rac 4-(3-Aminobutyl)phenol-d6 typically involves the reaction of phenol with a specific deuterated chloro compound, such as d6-chloroethane . The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
rac 4-(3-Aminobutyl)phenol-d6 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
rac 4-(3-Aminobutyl)phenol-d6 has a wide range of applications in scientific research:
Biology: The compound is utilized in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It serves as a labeled metabolite in pharmacokinetic studies to track the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of rac 4-(3-Aminobutyl)phenol-d6 involves its role as an internal standard in NMR spectroscopy. The deuterium atoms in the compound provide distinct signals that can be used to calibrate and quantify other compounds in a mixture. This calibration is crucial for accurate structural determination and quantitative analysis .
Comparison with Similar Compounds
rac 4-(3-Aminobutyl)phenol-d6 can be compared with other similar compounds, such as:
4-(3-Aminobutyl)phenol: The non-deuterated version of the compound, which lacks the deuterium atoms and is used in similar applications but without the benefits of deuterium labeling.
3-Amino-1-(4-hydroxyphenyl)butane-d6: Another deuterated compound with similar applications in NMR spectroscopy and metabolic studies.
Properties
IUPAC Name |
4-(3-amino-2,2,3,4,4,4-hexadeuteriobutyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/i1D3,2D2,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTVTQIJPAFZEL-ODMYFNJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675563 |
Source
|
Record name | 4-[3-Amino(2,2,3,4,4,4-~2~H_6_)butyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189890-45-6 |
Source
|
Record name | 4-[3-Amino(2,2,3,4,4,4-~2~H_6_)butyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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